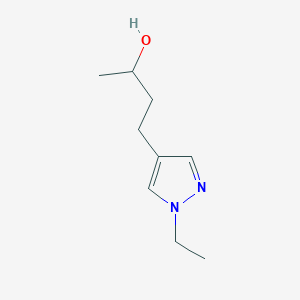
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction to the corresponding alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions at the hydroxyl group using reagents like tosyl chloride to form tosylates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature
Substitution: Tosyl chloride in pyridine, room temperature
Major Products Formed
Oxidation: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one
Reduction: 4-(1-Ethyl-1h-pyrazol-4-yl)butane
Substitution: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-yl tosylate
Scientific Research Applications
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)butan-2-ol: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
JKSRPRFQOURFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















